molecular formula C11H8F6O2 B13214990 4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid

4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13214990
M. Wt: 286.17 g/mol
InChI Key: ROKCSCMZRJQPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid is a fluorinated organic compound with the molecular formula C10H7F6O2. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then hydrolyzed to yield the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions. The hydrolysis step requires acidic conditions to ensure complete conversion to the acid form.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target proteins. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid can be compared with other fluorinated compounds such as:

    4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Similar in structure but differs in the position of the trifluoromethyl groups.

    4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    2,2,2-Trifluoroacetophenone: Features a trifluoromethyl group attached to an aromatic ring but lacks the butanoic acid moiety.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

4,4,4-trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)5-8(9(18)19)6-2-1-3-7(4-6)11(15,16)17/h1-4,8H,5H2,(H,18,19)

InChI Key

ROKCSCMZRJQPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.